molecular formula C9H13N5 B2386460 bis(1-methyl-1H-pyrazol-5-yl)methanamine CAS No. 1603462-95-8

bis(1-methyl-1H-pyrazol-5-yl)methanamine

Cat. No.: B2386460
CAS No.: 1603462-95-8
M. Wt: 191.238
InChI Key: WPADXGDATKEDBS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of bis(1-methyl-1H-pyrazol-5-yl)methanamine consists of two 1-methyl-1H-pyrazol-5-yl groups attached to a methanamine . The molecular weight of the compound is 191.238.

Scientific Research Applications

BPPM has been found to have a wide range of scientific research applications. One of the most promising applications of BPPM is in the field of cancer research. Studies have shown that BPPM exhibits potent anti-cancer activity, making it a potential candidate for the development of new cancer treatments. BPPM has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems. Additionally, BPPM has been found to exhibit anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of a variety of diseases.

Mechanism of Action

The mechanism of action of BPPM is not fully understood. However, studies have suggested that BPPM may exert its effects through the inhibition of certain enzymes and signaling pathways. For example, BPPM has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which plays a key role in the inflammatory response. BPPM has also been found to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the regulation of immune responses and cell survival.
Biochemical and Physiological Effects
BPPM has been found to exhibit a wide range of biochemical and physiological effects. Studies have shown that BPPM can induce apoptosis, or programmed cell death, in cancer cells. BPPM has also been found to inhibit the growth and proliferation of cancer cells. Additionally, BPPM has been found to exhibit anti-inflammatory and anti-oxidant properties, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the advantages of BPPM is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Additionally, BPPM has been found to be stable under a wide range of conditions, making it suitable for use in a variety of experimental settings. However, one limitation of BPPM is its relatively low solubility in water, which may limit its use in certain applications.

Future Directions

There are many potential future directions for research on BPPM. One area of research could be the development of new cancer treatments based on the anti-cancer properties of BPPM. Additionally, further studies could be conducted to better understand the mechanism of action of BPPM and its effects on various biological systems. Finally, research could be conducted to optimize the synthesis method of BPPM and to develop new derivatives of the compound with improved properties.

Synthesis Methods

The synthesis of BPPM involves the reaction of 1-methyl-1H-pyrazole-5-carboxaldehyde with hydroxylamine hydrochloride in the presence of sodium acetate. The resulting product is then reacted with methylamine to produce BPPM. This synthesis method has been optimized to produce high yields of BPPM with minimal impurities.

Properties

IUPAC Name

bis(2-methylpyrazol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5/c1-13-7(3-5-11-13)9(10)8-4-6-12-14(8)2/h3-6,9H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPADXGDATKEDBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(C2=CC=NN2C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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